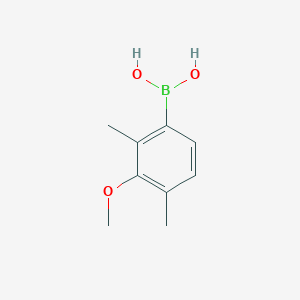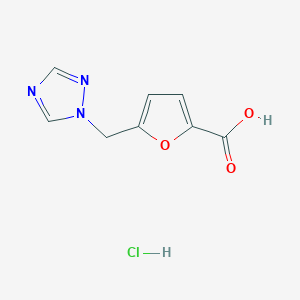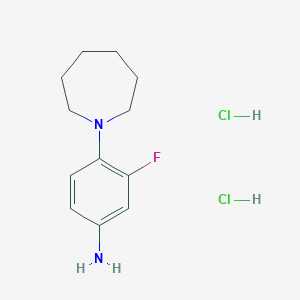![molecular formula C14H16ClNO2 B6351028 2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride CAS No. 1993195-30-4](/img/structure/B6351028.png)
2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride” is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.28 . It is a specialty product used in proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported to be achieved via Schiff bases reduction route . Sodium borohydride (NaBH4), a powerful reducing agent, has been used for the reduction of different functional groups due to its selectivity . It does not affect reducible substituents such as nitro and chloride during the reduction process .Molecular Structure Analysis
The molecular structure of “this compound” consists of asymmetric units of C14H15NO2 . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
Secondary amines, such as “this compound”, are important starting materials for the preparation of compounds such as dithiocarbamates and dyes . They form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 229.28 . More specific physical and chemical properties were not found in the search results.科学的研究の応用
MMPH has a variety of applications in scientific research. It has been used to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folate. MMPH has also been used to study signal transduction pathways, as it can inhibit the activity of several proteins involved in cell signaling. In addition, MMPH has been used to investigate drug delivery systems, as it can be used to target drugs to specific cells or tissues.
作用機序
The exact mechanism of action of MMPH is not fully understood. However, it is thought to interact with proteins involved in cell signaling, such as the G-protein coupled receptor (GPCR). MMPH has also been shown to inhibit the enzyme DHFR, which is involved in the metabolism of folate.
Biochemical and Physiological Effects
MMPH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme DHFR, which is involved in the metabolism of folate. In addition, MMPH has been shown to inhibit the activity of several proteins involved in cell signaling, including GPCRs. MMPH has also been shown to interact with drug delivery systems, as it can be used to target drugs to specific cells or tissues.
実験室実験の利点と制限
MMPH has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable at room temperature. In addition, MMPH can be used to study a variety of biochemical and physiological processes, including enzyme inhibition, signal transduction, and drug delivery.
However, there are also some limitations to using MMPH in lab experiments. For instance, the exact mechanism of action of MMPH is not fully understood, which can make it difficult to interpret the results of experiments. In addition, MMPH can be toxic and can interfere with the activity of other molecules, so it should be used with caution.
将来の方向性
The future of MMPH research is promising. Future studies could focus on further elucidating the mechanism of action of MMPH and exploring its potential applications in drug delivery systems. In addition, further research could focus on developing more efficient and cost-effective methods of synthesizing MMPH. Finally, future studies could investigate the potential therapeutic benefits of MMPH and its derivatives.
合成法
MMPH is synthesized via a two-step process. First, the starting material, 2-methoxyphenol, is reacted with an amine to produce a Schiff base. This reaction is typically performed in an aqueous solution of sodium hydroxide. Next, the Schiff base is reacted with hydrochloric acid to produce MMPH. This reaction is usually done in a polar solvent such as ethanol.
特性
IUPAC Name |
2-[(2-methoxyanilino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-17-14-9-5-3-7-12(14)15-10-11-6-2-4-8-13(11)16;/h2-9,15-16H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKIOKBWMIIPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=CC=C2O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![t-Butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate](/img/structure/B6350973.png)
![t-Butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate](/img/structure/B6350977.png)
![(2R,4S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6350984.png)
![N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride](/img/structure/B6350992.png)





